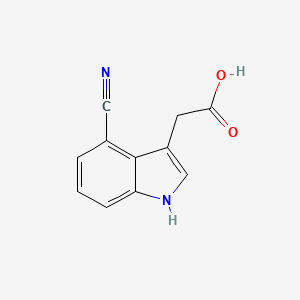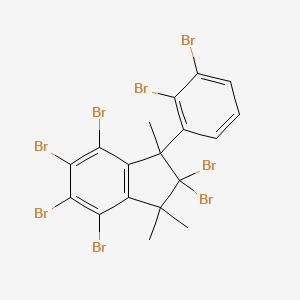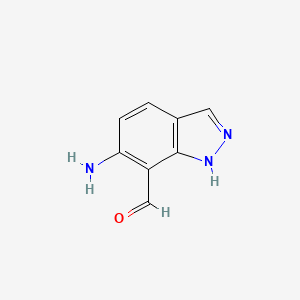
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a pyridine ring substituted with an isopropylsulfanyl group and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with isopropyl mercaptan in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine and iodine . The process is carried out under ambient conditions, making it relatively straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The isopropylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Ethylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Propylsulfanyl)-3-pyridinyl]formamide
Uniqueness
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
156577-69-4 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.268 |
IUPAC Name |
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)13-9-8(11-6-12)4-3-5-10-9/h3-7H,1-2H3,(H,11,12) |
InChI Key |
UDDSXRVMWSRASN-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C(C=CC=N1)NC=O |
Synonyms |
Formamide, N-[2-[(1-methylethyl)thio]-3-pyridinyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)


![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

